An In-depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
An In-depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one, a substituted hydroxyaryl ketone of interest in synthetic and medicinal chemistry. Due to the limited direct literature on this specific molecule, this document synthesizes foundational data with established chemical principles to offer a robust working profile. The guide details its chemical and physical properties, proposes a viable synthetic route via the Fries rearrangement, and presents predicted analytical and spectroscopic data based on analogous structures. Furthermore, it explores potential applications in drug discovery and as a chemical intermediate, grounded in the known utility of the hydroxyaryl ketone scaffold. This document is intended to serve as a foundational resource to enable further research and application development for this compound.
Introduction and Compound Profile
1-(3-Chloro-2-hydroxyphenyl)propan-1-one, with the CAS Number 938-67-0, is an aromatic ketone characterized by a propiophenone core substituted with a hydroxyl group at the 2-position and a chlorine atom at the 3-position of the phenyl ring. The strategic placement of these functional groups—a chelating hydroxyl group ortho to the ketone, and an electron-withdrawing chlorine atom—suggests unique chemical reactivity and potential for biological activity.
Hydroxyaryl ketones are a significant class of compounds, serving as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Their structure allows for diverse interactions with biological targets, making them attractive scaffolds in drug discovery programs.[1] This guide aims to provide a detailed, practical, and scientifically-grounded resource for professionals working with or considering the use of this specific chloro-substituted 2-hydroxypropiophenone.
Chemical and Physical Properties
A summary of the key physicochemical properties for 1-(3-Chloro-2-hydroxyphenyl)propan-1-one is presented in Table 1. These values are critical for experimental design, including solvent selection, reaction setup, and purification protocols.
| Property | Value | Source |
| CAS Number | 938-67-0 | [Biosynth] |
| Molecular Formula | C₉H₉ClO₂ | [Biosynth] |
| Molecular Weight | 184.62 g/mol | [Biosynth] |
| Canonical SMILES | CCC(=O)C1=C(C(=CC=C1)Cl)O | [PubChem] |
| InChI Key | Not Available | |
| Appearance | Predicted: Off-white to pale yellow solid | Inferred |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF) | Inferred |
| Melting Point | Predicted: Higher than unsubstituted 2'-hydroxypropiophenone due to halogen substitution | Inferred |
Synthesis and Purification
The reaction is ortho- and para-selective, with the regioselectivity influenced by reaction conditions such as temperature and solvent.[3] For the synthesis of the target compound, where the acyl group is ortho to the hydroxyl group, specific conditions can be optimized.
Proposed Synthetic Pathway: The Fries Rearrangement
The proposed two-step synthesis starts with the commercially available 2-chlorophenol.
Step 1: Esterification of 2-Chlorophenol
2-Chlorophenol is first acylated with propionyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the intermediate ester, 2-chlorophenyl propanoate.
Step 2: Fries Rearrangement of 2-Chlorophenyl Propanoate
The resulting ester undergoes an intramolecular rearrangement in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), to yield a mixture of ortho- and para-hydroxyaryl ketones.[3][5] The ortho-isomer, 1-(3-Chloro-2-hydroxyphenyl)propan-1-one, is the desired product.
Detailed Experimental Protocol (Proposed)
Materials:
-
2-Chlorophenol
-
Propionyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Nitrobenzene (anhydrous)
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Step 1: Synthesis of 2-Chlorophenyl Propanoate
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.1 equivalents).
-
Add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl and extract the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chlorophenyl propanoate.
Step 2: Fries Rearrangement to 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
-
In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous nitrobenzene.
-
Heat the suspension to a temperature that favors ortho-acylation (typically higher temperatures, e.g., 100-120 °C).[3]
-
Slowly add the crude 2-chlorophenyl propanoate (1 equivalent) to the heated suspension.
-
Maintain the reaction at this temperature for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification
The crude product from the Fries rearrangement will likely be a mixture of the desired ortho-isomer and the para-isomer. Separation can be achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity, should effectively separate the isomers. The fractions can be monitored by TLC to isolate the pure 1-(3-Chloro-2-hydroxyphenyl)propan-1-one.
Analytical and Spectroscopic Characterization (Predicted)
Definitive spectroscopic data for 1-(3-Chloro-2-hydroxyphenyl)propan-1-one is not published. However, a reliable prediction of its key spectral features can be made by analyzing the spectra of structurally related compounds, such as 2'-hydroxypropiophenone.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the phenolic hydroxyl proton.
-
Aromatic Region (δ 6.8 - 7.8 ppm): Three protons on the aromatic ring will likely appear as a complex multiplet or as distinct doublets and triplets, with coupling constants characteristic of their substitution pattern.
-
Ethyl Group (CH₂CH₃): A quartet around δ 2.9-3.2 ppm for the methylene (-CH₂-) protons (adjacent to the carbonyl) and a triplet around δ 1.1-1.3 ppm for the methyl (-CH₃) protons.
-
Phenolic Hydroxyl (-OH): A broad singlet, typically downfield (δ 11-13 ppm), due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen.
-
-
¹³C NMR: The carbon NMR will show nine distinct signals.
-
Carbonyl Carbon (C=O): A signal in the downfield region, expected around δ 200-205 ppm.
-
Aromatic Carbons: Six signals in the range of δ 115-160 ppm. The carbon bearing the hydroxyl group will be the most downfield among the sp² carbons of the ring, while the carbon attached to the chlorine will also be significantly shifted.
-
Ethyl Group Carbons: A signal for the methylene carbon (-CH₂-) around δ 30-35 ppm and a signal for the methyl carbon (-CH₃-) around δ 8-12 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.[8]
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H Stretch (Phenolic) | 3200 - 3600 cm⁻¹ | Broad, due to hydrogen bonding |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | Sharp peaks |
| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | Sharp peaks |
| C=O Stretch (Ketone) | 1630 - 1650 cm⁻¹ | Strong, sharp absorption, shifted to lower frequency due to conjugation and intramolecular H-bonding |
| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | Multiple sharp peaks |
| C-Cl Stretch | 700 - 850 cm⁻¹ | Moderate to strong absorption |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[9]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 184.6. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
-
Key Fragmentation Peaks: Common fragmentation pathways for propiophenones include the loss of the ethyl group (-CH₂CH₃, m/z = 29) and the cleavage of the bond between the carbonyl group and the aromatic ring, leading to a benzoyl-type cation.
Potential Applications and Biological Relevance
While the biological activity of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one has not been specifically reported, the broader class of hydroxyaryl ketones and substituted phenyl ketones are of significant interest in drug discovery and development.[1][10]
-
Intermediates in Pharmaceutical Synthesis: Hydroxyaryl ketones are versatile precursors for the synthesis of more complex molecules, including flavonoids, chalcones, and other heterocyclic compounds with known biological activities.[11] The presence of the chloro and hydroxyl groups provides handles for further chemical modification.
-
Potential Biological Activities:
-
Antimicrobial and Antifungal Agents: The phenyl ketone scaffold is found in compounds with demonstrated antimicrobial and antifungal properties.[12] The lipophilicity introduced by the chlorine atom may enhance membrane permeability and activity.
-
Anti-inflammatory and Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities. Phenyl ketone derivatives have also been investigated for their hepatoprotective and anti-inflammatory effects, potentially through the modulation of oxidoreductase activity.[13]
-
Enzyme Inhibition: The carbonyl group and adjacent hydroxyl can act as a pharmacophore, chelating metal ions in the active sites of metalloenzymes or forming hydrogen bonds with protein targets.[10]
-
Safety and Handling
Substituted aromatic ketones should be handled with appropriate care in a laboratory setting.[14]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[15] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-(3-Chloro-2-hydroxyphenyl)propan-1-one represents a chemical entity with significant, albeit underexplored, potential. This guide has provided a comprehensive, technically-grounded framework for its synthesis, characterization, and potential applications. By leveraging the well-established principles of the Fries rearrangement and drawing parallels with structurally similar compounds, researchers are now equipped with the foundational knowledge to pursue further investigation into the chemistry and biological activity of this promising molecule. The insights provided herein are intended to catalyze new research directions and unlock the potential of this and related hydroxyaryl ketones in the fields of chemical synthesis and drug development.
References
A comprehensive list of references will be compiled at the end of the document. The citations within the text correspond to the search results that informed the content.
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- 11. researchgate.net [researchgate.net]
- 12. A β-amino-ketone that disrupts the fungal plasma membrane exhibits potent activity against pathogenic Trichophyton species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
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